Fmoc-2,3-Dimethy-D-Phenylalanine
Description
Fmoc-2,3-Dimethyl-D-Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two methyl groups at the 2- and 3-positions of the phenylalanine aromatic ring and a D-configuration at the alpha-carbon (Figure 1). This modification enhances steric hindrance, hydrophobicity, and conformational rigidity, making it valuable for designing peptides with tailored stability and bioactivity .
Properties
Molecular Weight |
415.48 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- CAS No.: 1270290-64-6
- Molecular Formula: C₂₆H₂₅NO₄
- Molecular Weight : 415.5 g/mol
- Purity : ≥95% (typical for research-grade material)
- Applications : Peptide engineering, drug discovery, and biophysical studies of peptide self-assembly .
Comparison with Structural Analogs
Fmoc-D-3-Trifluoromethylphenylalanine
- Structure : Trifluoromethyl (-CF₃) group at the 3-position of phenylalanine.
- CAS No.: 205526-28-9
- Molecular Weight : 455.43 g/mol
- Key Differences :
Fmoc-3,4-Dimethyl-D-Phenylalanine
- Structure : Methyl groups at the 3- and 4-positions.
- CAS No.: 1217683-87-8
- Molecular Weight : 415.5 g/mol
- Preferred for peptides requiring planar aromatic interactions .
Fmoc-2,6-Dimethyl-L-Phenylalanine
- Structure : Methyl groups at the 2- and 6-positions; L-configuration.
- CAS No.: Not explicitly provided (similar derivatives: 152436-04-9).
- Key Differences :
Fmoc-Diphenylalanine (Fmoc-FF)
- Structure : Two phenylalanine residues linked via amide bond.
- Key Differences :
Comparative Analysis
Physicochemical Properties
Stability and Handling
Research Findings and Case Studies
- Gelation Mechanism : Fmoc-2,3-Dimethyl-D-Phenylalanine requires urease-catalyzed pH elevation (>8.7) for gelation, whereas Fmoc-FF gels spontaneously at pH >6.4 .
- Pharmacological Screening : Derivatives like Fmoc-D-3-CF₃-Phe show promise as negative allosteric modulators in helminthic receptors (e.g., Ascaris suum ACR-16) .
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